molecular formula C10H13F2NO B1532589 2-[4-(Difluoromethoxy)phenyl]propan-2-amine CAS No. 306761-19-3

2-[4-(Difluoromethoxy)phenyl]propan-2-amine

Cat. No. B1532589
M. Wt: 201.21 g/mol
InChI Key: ZIQRTADVNUAERV-UHFFFAOYSA-N
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Description

“2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is a chemical compound with the CAS Number: 306761-19-3 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)phenyl]-1-methylethylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is 1S/C10H13F2NO/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12/h3-6,9H,13H2,1-2H3 . This indicates that the molecule consists of a difluoromethoxy group attached to a phenyl group, which is further connected to a propan-2-amine group.


Physical And Chemical Properties Analysis

“2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is a liquid at room temperature . It has a molecular weight of 201.22 .

Scientific Research Applications

Catalytic Activity in Amidation Reactions

The catalytic efficiency of 2,4-Bis(trifluoromethyl)phenylboronic acid in the dehydrative amidation between carboxylic acids and amines highlights the significant role of ortho-substituents, which prevent amine coordination and accelerate amidation, potentially implicating the utility of similar structures in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Renewable Building Blocks for Benzoxazine

Phloretic acid's role as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, as an alternative to phenol, showcases the adaptability of phenolic compounds for material science applications, suggesting the potential versatility of related amine compounds (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Metal-Free Photoredox Catalysis

The development of a metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation from redox-activated primary amine derivatives emphasizes the evolving landscape of organic synthesis, indicating a trend towards sustainable and efficient methodologies that could involve similar amine structures (Ociepa, Turkowska, & Gryko, 2018).

Nickel Complexes for Olefin Oligomerization

The synthesis and application of nickel complexes with β-diimine ligands, including 2-(phenyl)amine and 2-(2,6-dimethylphenyl)amine variants, for ethylene and propylene oligomerization, demonstrates the potential of amines in catalyzing important industrial chemical reactions (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).

Synthesis of Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer's role in synthesizing highly soluble and thermally stable fluorinated polyimides points to the critical importance of specific amine functionalities in developing advanced polymeric materials with unique properties (Chung, Tzu, & Hsiao, 2006).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12/h3-6,9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRTADVNUAERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230293
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethoxy)phenyl]propan-2-amine

CAS RN

306761-19-3
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306761-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(difluoromethoxy)phenyl]propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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